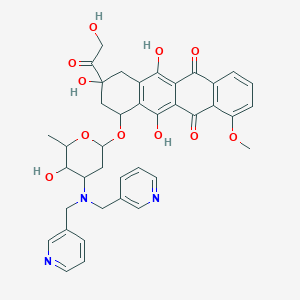
N,N-Bis(3-pyridylmethyl)adriamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(3-pyridylmethyl)adriamycin (BPMD) is a chemical compound that belongs to the anthracycline family of drugs. BPMD is a synthetic molecule that has been developed as an anticancer agent. It has shown promising results in preclinical studies and is being evaluated for its potential use in the treatment of various cancers.
Mecanismo De Acción
N,N-Bis(3-pyridylmethyl)adriamycin exerts its anticancer effects by intercalating into the DNA of cancer cells and inhibiting DNA synthesis. It also induces DNA damage by generating free radicals that react with DNA. N,N-Bis(3-pyridylmethyl)adriamycin has been shown to be effective in inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, N,N-Bis(3-pyridylmethyl)adriamycin prevents cancer cells from dividing and proliferating.
Efectos Bioquímicos Y Fisiológicos
N,N-Bis(3-pyridylmethyl)adriamycin has been shown to have significant biochemical and physiological effects on cancer cells. It has been shown to induce DNA damage, inhibit DNA synthesis, and induce apoptosis. N,N-Bis(3-pyridylmethyl)adriamycin has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, N,N-Bis(3-pyridylmethyl)adriamycin prevents cancer cells from dividing and proliferating.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Bis(3-pyridylmethyl)adriamycin has several advantages for use in lab experiments. It is a synthetic molecule that can be easily synthesized and purified. It has also been shown to be effective in killing cancer cells in preclinical studies. However, N,N-Bis(3-pyridylmethyl)adriamycin has some limitations for use in lab experiments. It is a highly toxic compound that requires careful handling and disposal. It also has limited solubility in water, which can make it difficult to use in some experimental systems.
Direcciones Futuras
There are several future directions for research on N,N-Bis(3-pyridylmethyl)adriamycin. One potential direction is to investigate its effectiveness in combination with other anticancer drugs. It may also be useful to investigate the potential of N,N-Bis(3-pyridylmethyl)adriamycin as a targeted therapy for specific types of cancer. Another potential direction is to investigate the potential of N,N-Bis(3-pyridylmethyl)adriamycin as a radioprotective agent, which could be useful in the treatment of cancer patients undergoing radiation therapy. Finally, it may be useful to investigate the potential of N,N-Bis(3-pyridylmethyl)adriamycin as a diagnostic tool for cancer, as it has been shown to have high affinity for cancer cells.
Métodos De Síntesis
N,N-Bis(3-pyridylmethyl)adriamycin is synthesized by modifying the structure of the well-known anticancer drug, doxorubicin. The synthesis involves the reaction of two molecules of doxorubicin with a linker molecule that contains two pyridine groups. The resulting compound is N,N-Bis(3-pyridylmethyl)adriamycin, which has two doxorubicin molecules linked together by a pyridine-containing linker.
Aplicaciones Científicas De Investigación
N,N-Bis(3-pyridylmethyl)adriamycin has been extensively studied for its anticancer properties. It has shown promising results in preclinical studies of various types of cancer, including breast, lung, and colon cancer. N,N-Bis(3-pyridylmethyl)adriamycin has been shown to be effective in killing cancer cells by inducing DNA damage and inhibiting DNA synthesis. It has also been shown to be effective in inhibiting the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propiedades
Número CAS |
145785-64-4 |
|---|---|
Nombre del producto |
N,N-Bis(3-pyridylmethyl)adriamycin |
Fórmula molecular |
C39H39N3O11 |
Peso molecular |
725.7 g/mol |
Nombre IUPAC |
7-[4-[bis(pyridin-3-ylmethyl)amino]-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C39H39N3O11/c1-20-34(45)25(42(17-21-6-4-10-40-15-21)18-22-7-5-11-41-16-22)12-29(52-20)53-27-14-39(50,28(44)19-43)13-24-31(27)38(49)33-32(36(24)47)35(46)23-8-3-9-26(51-2)30(23)37(33)48/h3-11,15-16,20,25,27,29,34,43,45,47,49-50H,12-14,17-19H2,1-2H3 |
Clave InChI |
BCHRZIGRQLSNRO-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(CC6=CN=CC=C6)CC7=CN=CC=C7)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(CC6=CN=CC=C6)CC7=CN=CC=C7)O |
Sinónimos |
N,N-bis(3-pyridylmethyl)adriamycin YM 6 YM-6 YM6 doxorubicin analog |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide](/img/structure/B129837.png)
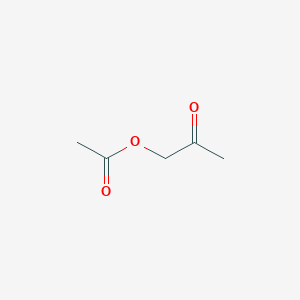

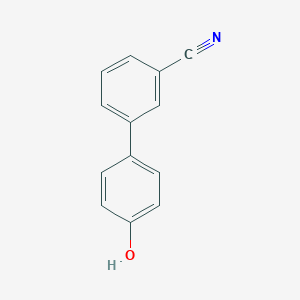
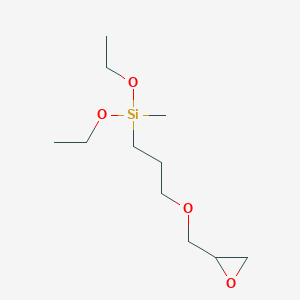
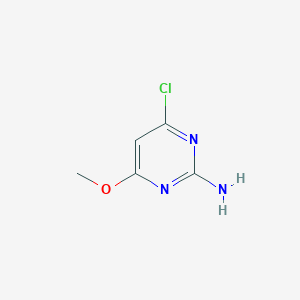
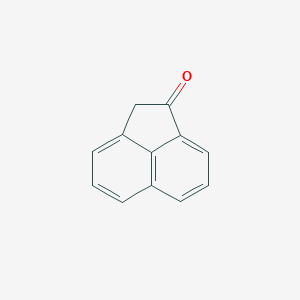
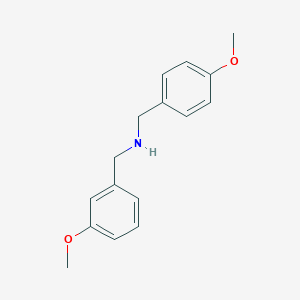
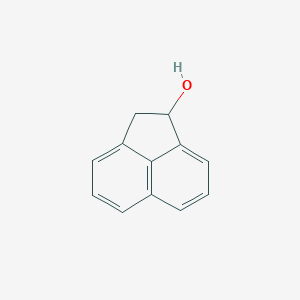
![S-[2-[acetyl(cyano)amino]ethyl] ethanethioate](/img/structure/B129861.png)
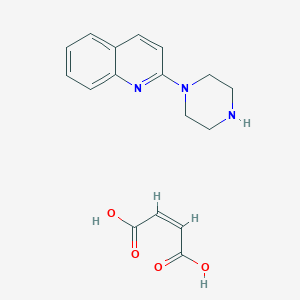
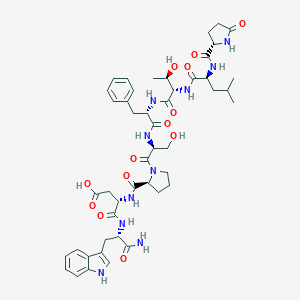
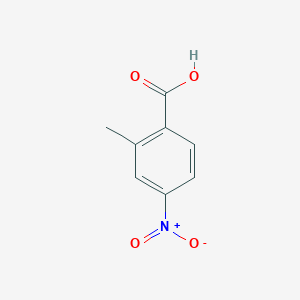
![(NZ)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B129870.png)